molecular formula C17H14N2O4 B2916608 N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 322414-10-8

N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2916608
CAS RN: 322414-10-8
M. Wt: 310.309
InChI Key: PMIOIHDIHAFROI-UHFFFAOYSA-N
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Description

N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPO belongs to the class of coumarin derivatives, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Chromene Derivatives : A study by Gyuris et al. (2011) outlines an efficient, one-pot domino synthesis of new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, achieving yields up to 92%. This process involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by intramolecular O-trapping rearrangement, showcasing a method that could potentially apply to the synthesis of related compounds (Gyuris et al., 2011).

  • Characterization of Complex Chromene Structures : The synthesis and characterization of complex chromene derivatives, such as those described by Chen et al. (2012), involve multi-step reactions leading to compounds with potential pharmaceutical applications. The detailed structural analysis through NMR, MS techniques, and elemental analysis contributes to a deeper understanding of similar compounds (Chen et al., 2012).

Eco-friendly Synthesis Approaches

  • Green Chemistry in Chromene Synthesis : Proença and Costa (2008) report on a green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This eco-friendly method emphasizes the importance of sustainable processes in the synthesis of organic compounds, which could be relevant for synthesizing similar chromene derivatives (Proença & Costa, 2008).

Advanced Material Applications

  • Polyamide with Coumarin Chromophores : Nechifor (2009) explores the synthesis of novel aromatic polyamides with photosensitive coumarin pendent groups for potential applications in materials science. The study highlights the integration of chromene derivatives into polymers, enhancing their properties for various applications, including photoreactive materials (Nechifor, 2009).

Antioxidant and Antimicrobial Properties

  • Chromene-based Antioxidant and Antibacterial Agents : A one-pot three-component protocol developed by Subbareddy and Sumathi (2017) for synthesizing indolyl-4H-chromene-3-carboxamides demonstrated significant antioxidant and antibacterial activities. This approach underlines the potential of chromene derivatives in developing new pharmacologically active compounds (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-12-5-6-15-11(7-12)8-13(17(21)23-15)16(20)19-14-4-2-3-10(14)9-18/h5-8H,2-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIOIHDIHAFROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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